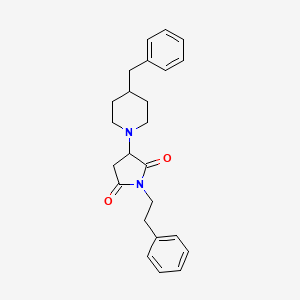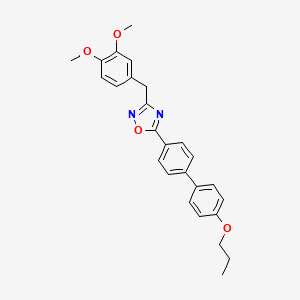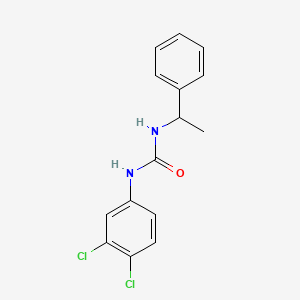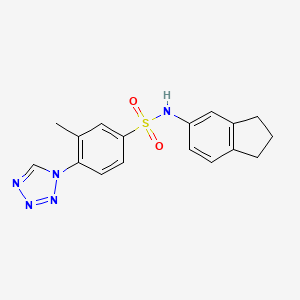
1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine, also known as DMPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a piperazine derivative that contains both a pyrene moiety and a dimethylphenyl group, which makes it a unique and versatile tool for investigating various biological processes.
作用机制
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine is not fully understood, but it is believed to act as an agonist for certain types of receptors, including the alpha-7 nicotinic acetylcholine receptor. This compound has also been shown to modulate intracellular calcium signaling, which may contribute to its effects on neurotransmitter release and other cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the activation of G protein-coupled receptors, modulation of intracellular calcium signaling, and enhancement of neurotransmitter release. These effects are thought to be mediated by the interaction of this compound with specific receptors and signaling pathways in the body.
实验室实验的优点和局限性
1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine has several advantages as a research tool, including its high potency and selectivity for certain types of receptors. However, it also has some limitations, such as its potential toxicity and the need for careful handling and storage. Additionally, this compound may not be suitable for all types of experiments, and researchers should carefully consider its use in the context of their specific research questions and goals.
未来方向
There are several potential future directions for research on 1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine, including the development of more selective and potent analogs, the investigation of its effects on other cellular processes and signaling pathways, and the exploration of its potential therapeutic applications in various disease states. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on the body.
合成方法
1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine can be synthesized through a multistep process that involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 1-bromomethylpyrene in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound, which can be further purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine has been used extensively in scientific research as a tool to investigate various biological processes such as G protein-coupled receptor signaling, intracellular calcium signaling, and neurotransmitter release. This compound has been shown to activate certain types of G protein-coupled receptors, such as the alpha-7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the mechanisms of receptor activation and downstream signaling pathways.
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(pyren-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2/c1-20-5-3-8-27(21(20)2)31-17-15-30(16-18-31)19-25-12-11-24-10-9-22-6-4-7-23-13-14-26(25)29(24)28(22)23/h3-14H,15-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGAGAOHZHBHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5140258.png)

![5-[4-(allyloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140275.png)
![N-(2,3-dichlorophenyl)-2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5140283.png)
![ethyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5140288.png)



![4-(2-chlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5140311.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5140347.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)

![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)